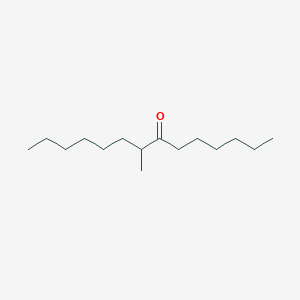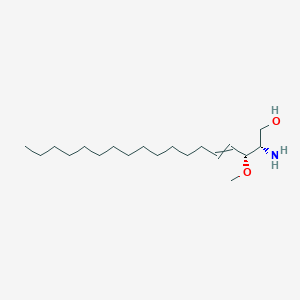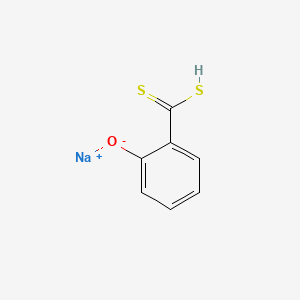
Sodium dithiosalicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium dithiosalicylate is a chemical compound derived from thiosalicylic acid. It is known for its analgesic and anti-inflammatory properties and is used to relieve symptoms of acute gout, painful musculoskeletal conditions, osteoarthritis, and rheumatic fever . The compound exerts its action by inhibiting prostaglandin synthesis, which plays a role in inflammation and pain .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium dithiosalicylate can be synthesized through the reaction of thiosalicylic acid with sodium hydroxide. The reaction typically involves dissolving thiosalicylic acid in a suitable solvent, such as water or ethanol, and then adding sodium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade thiosalicylic acid and sodium hydroxide, with controlled reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Sodium dithiosalicylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfides or sulfonic acids, while reduction may produce thiols or other reduced forms of the compound .
Scientific Research Applications
Sodium dithiosalicylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of sodium dithiosalicylate involves the inhibition of prostaglandin synthesis. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting the enzyme cyclooxygenase (COX), this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . This mechanism is similar to that of other nonsteroidal anti-inflammatory drugs (NSAIDs).
Comparison with Similar Compounds
Thiosalicylic Acid: The parent compound of sodium dithiosalicylate, known for its analgesic and anti-inflammatory properties.
Sodium Thiosalicylate: Another sodium salt of thiosalicylic acid with similar properties and applications.
Ionic Liquids Based on Thiosalicylate: These are synthesized by combining thiosalicylate anions with various cations, such as imidazolium, ammonium, and phosphonium.
Uniqueness: this compound is unique due to its specific combination of sodium and dithiosalicylate ions, which imparts distinct chemical and biological properties. Its ability to inhibit prostaglandin synthesis and its use in various chemical reactions and industrial applications make it a valuable compound in both research and practical applications .
Properties
CAS No. |
5795-98-2 |
|---|---|
Molecular Formula |
C7H5NaOS2 |
Molecular Weight |
192.2 g/mol |
IUPAC Name |
sodium;2-dithiocarboxyphenolate |
InChI |
InChI=1S/C7H6OS2.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);/q;+1/p-1 |
InChI Key |
LPOWFXPUCQABOD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C(=S)S)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


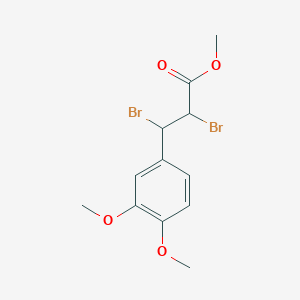

![1,3,5-trichloro-2-[(E)-2-(2,4,6-trichlorophenyl)ethenyl]benzene](/img/structure/B14733668.png)

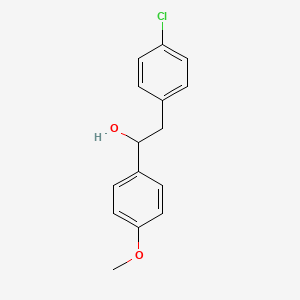
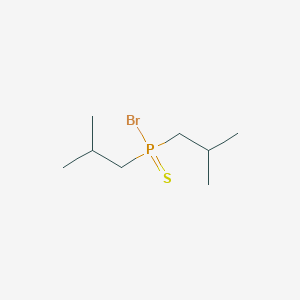



![6-(4-Chlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14733734.png)

